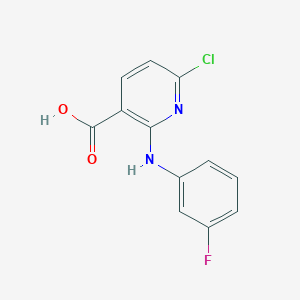

6-Chloro-2-(3-fluoroanilino)pyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

- Scientific Field : Agrochemical and Pharmaceutical Industries .

- Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .

- Methods of Application : Various methods of synthesizing 2,3,5-DCTF have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

- Scientific Field : Organic Chemistry .

- Application Summary : Pyridine-2-carboxylic acid (P2CA) is used as a green and efficient catalyst for the synthesis of pyrazolo[3,4-b]quinolinones .

- Methods of Application : The multi-component reaction of aldehydes, 1,3-cyclodiones and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones .

- Results or Outcomes : The reaction proceeded through the carbocation intermediate and quickly constructed products conventionally under milder conditions .

Synthesis and application of trifluoromethylpyridines

Pyridine-2-carboxylic acid as an effectual catalyst

- Scientific Field : Organic Chemistry .

- Application Summary : The commercially available 3,5-dichloro-2,4,6-trifluoropyridine is treated with sodium methoxide .

- Methods of Application : The compound is treated with 1 equivalent of sodium methoxide to yield a product in good yield. This product is then treated with 10% Pd/C in the presence of ammonium formate at 50 °C for 10 hours .

- Results or Outcomes : The treatment process gives compounds in high yields .

- Scientific Field : Agrochemical and Pharmaceutical Industries .

- Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives are synthesized and used in the agrochemical and pharmaceutical industries .

- Methods of Application : Various methods of synthesizing TFMP have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Treatment of 3,5-dichloro-2,4,6-trifluoropyridine

Synthesis of trifluoromethylpyridines

- Scientific Field : Organic Chemistry .

- Application Summary : The commercially available 3,5-dichloro-2,4,6-trifluoropyridine is treated with sodium methoxide .

- Methods of Application : The compound is treated with 1 equivalent of sodium methoxide to yield a product in good yield. This product is then treated with 10% Pd/C in the presence of ammonium formate at 50 °C for 10 hours .

- Results or Outcomes : The treatment process gives compounds in high yields .

- Scientific Field : Agrochemical and Pharmaceutical Industries .

- Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives are synthesized and used in the agrochemical and pharmaceutical industries .

- Methods of Application : Various methods of synthesizing TFMP have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Treatment of 3,5-dichloro-2,4,6-trifluoropyridine

Synthesis of trifluoromethylpyridines

Safety And Hazards

properties

IUPAC Name |

6-chloro-2-(3-fluoroanilino)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN2O2/c13-10-5-4-9(12(17)18)11(16-10)15-8-3-1-2-7(14)6-8/h1-6H,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHJMPOTUKVFKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC2=C(C=CC(=N2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(3-fluoroanilino)pyridine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2383234.png)

![2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-ethyl-4-pyrimidinol](/img/structure/B2383238.png)

![N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide](/img/structure/B2383249.png)

![(1S,5R,7S)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2383250.png)

![2-({2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2383252.png)